Ecgonone methyl ester
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Overview
Description
Ecgonone methyl ester is the methyl ester of (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic acid (ecgonone). It is a tropane alkaloid, a cyclic ketone, a methyl ester, an organic heterobicyclic compound and a tertiary amino compound. It is a conjugate base of an ecgononium methyl ester(1+).
Scientific Research Applications
1. Metabolic Analysis
Ecgonone methyl ester is identified as a significant urinary metabolite of cocaine. Studies have highlighted its prominence in urine after the use of cocaine, particularly with intranasal application and intravenous injection. This metabolite offers advantages in gas chromatography/mass spectrometry (GC/MS) analysis due to its ability to chromatograph on common stationary phases without derivatization and its early elution, making it a critical marker in forensic toxicology and drug abuse studies (Ambre et al., 1982); (Ambre et al., 1984).
2. Analytical Methodologies
Research has been conducted to optimize analytical methods for detecting this compound, especially in wastewater and urine samples. These methods include hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC–MS/MS), which has shown effectiveness in analyzing this compound, particularly in the context of drug abuse monitoring in communities (Nuijs et al., 2009); (Concheiro et al., 2007).
3. Pharmacokinetics and Toxicology
Investigations into the pharmacokinetics and toxicology of this compound have revealed its metabolic pathways and potential implications in forensic science. Studies indicate its long-term stability in urine, which is crucial for drug testing, and its role in the biotransformation kinetics of cocaine (Vasiliades, 1993); (Plósz et al., 2013).
4. Environmental Monitoring
The presence of this compound in wastewater has been demonstrated, offering insights into its environmental persistence and implications for monitoring illicit drug usage on a community scale through wastewater analysis (Nuijs et al., 2009).
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9+/m0/s1 |
InChI Key |
WXEMSGQRTGSYOG-LKEWCRSYSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(=O)C2)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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